molecular formula C21H21NO6 B2864866 (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid CAS No. 175452-89-8

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B2864866
CAS No.: 175452-89-8
M. Wt: 383.4
InChI Key: GVVDKFNHFXLOQY-GOSISDBHSA-N
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Description

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid (CAS: 175452-89-8) is an Fmoc-protected D-glutamic acid derivative where the α-carboxylic acid is esterified as a methyl ester (OMe). This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions (e.g., piperidine) . Its molecular formula is C21H21NO6 (MW: 383.39 g/mol), featuring a glutamic acid backbone with a methoxy group at the 5-oxo position. The (4R)-stereochemistry ensures compatibility with chiral peptide sequences, making it critical for synthesizing enantiomerically pure therapeutics .

Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDKFNHFXLOQY-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with 4-aminopentanoic acid , a non-proteinogenic δ-amino acid. Commercial unavailability often necessitates de novo preparation via:

  • Reductive amination of levulinic acid : Levulinic acid (4-oxopentanoic acid) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic 4-aminopentanoic acid.
  • Resolution via chiral chromatography : The (4R) enantiomer is isolated using a chiral stationary phase (e.g., Chiralpak IA).

Fmoc Protection of the δ-Amino Group

The isolated (4R)-4-aminopentanoic acid is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mild basic conditions:

  • Reaction conditions :
    • Substrate: (4R)-4-aminopentanoic acid (1 eq)
    • Reagent: Fmoc-Cl (1.2 eq)
    • Base: Sodium bicarbonate (2 eq)
    • Solvent: Dichloromethane (DCM)/water (2:1)
    • Temperature: 0–5°C → room temperature, 2 hours.
  • Workup : The organic layer is washed with 1M HCl, dried (Na₂SO₄), and concentrated.
  • Yield : 85–90% of (4R)-4-(Fmoc-amino)pentanoic acid.

Methyl Esterification of the γ-Carboxylic Acid

The free carboxylic acid at the γ-position is esterified using methanol under acidic catalysis :

  • Reaction conditions :
    • Substrate: (4R)-4-(Fmoc-amino)pentanoic acid (1 eq)
    • Reagent: Methanol (10 eq), HCl (gas, catalytic)
    • Solvent: Dry methanol
    • Temperature: Reflux, 6 hours.
  • Workup : Excess methanol is evaporated, and the residue is dissolved in ethyl acetate. The solution is washed with saturated NaHCO₃, dried (MgSO₄), and concentrated.
  • Yield : 92–95% of the target compound.

Purification and Characterization

  • Column chromatography : Silica gel (hexane/ethyl acetate, 3:1 → 1:1) removes unreacted Fmoc-Cl and byproducts.
  • Analytical confirmation :
    • HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile/water).
    • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 5.32 (m, 1H, NH), 3.67 (s, 3H, OCH₃), 2.41 (t, 2H, CH₂COOCH₃).

Alternative Method: One-Pot Fmoc Protection and Esterification

To streamline synthesis, a one-pot approach combines Fmoc protection and esterification:

  • Reaction conditions :
    • Substrate: (4R)-4-aminopentanoic acid (1 eq)
    • Reagents: Fmoc-OSu (1.1 eq), methyl chloroformate (1.1 eq)
    • Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 0°C → room temperature, 12 hours.
  • Mechanism : Fmoc-OSu selectively reacts with the amine, while methyl chloroformate esterifies the γ-carboxylic acid.
  • Yield : 78–82%.

Large-Scale Industrial Synthesis

For commercial production (e.g., Sigma-Aldrich,), the process emphasizes cost efficiency and scalability:

  • Continuous flow synthesis :
    • Fmoc protection : A solution of (4R)-4-aminopentanoic acid and Fmoc-Cl in DCM is pumped through a reactor at 25°C with inline pH monitoring.
    • Esterification : The intermediate is mixed with methanol and H₂SO₄ in a plug-flow reactor (residence time: 30 min).
  • Crystallization : The crude product is recrystallized from ethanol/water (4:1), achieving >99% purity.

Comparative Analysis of Synthesis Methods

Parameter Sequential Route One-Pot Route Industrial Route
Yield 85–90% 78–82% 90–95%
Reaction Time 8 hours 12 hours 2 hours
Purification Complexity Moderate Moderate Low
Scalability Limited Limited High

Troubleshooting and Optimization

Stereochemical Integrity

  • Racemization risk : Elevated temperatures during Fmoc protection can epimerize the C4 center. Mitigation includes maintaining pH < 8 and temperatures < 25°C.

Esterification Efficiency

  • Incomplete esterification : Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward ester formation.

Applications in Peptide Synthesis

The compound serves as a δ-amino acid building block in:

  • Solid-phase peptide synthesis (SPPS) : Incorporated via Fmoc/tBu strategies, with piperidine deprotection (20% in DMF).
  • Conformationally constrained peptides : The methyl ester stabilizes turn structures in cyclic peptides.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

  • Fmoc-protected amine (9H-fluoren-9-ylmethoxycarbonyl group)

  • Methoxy-oxo ester (5-methoxy-5-oxopentanoic acid)

  • Carboxylic acid terminus

These groups dictate its reactivity in nucleophilic substitutions, deprotections, and condensations.

Deprotection of the Fmoc Group

Reagents/Conditions :

  • 20% Piperidine in DMF (standard for Fmoc cleavage)

  • TBAF (tetrabutylammonium fluoride) under acidic conditions

Mechanism :
The Fmoc group is removed via β-elimination under basic conditions, releasing CO₂ and forming a dibenzofulvene intermediate.

Example :

Fmoc Protected CompoundPiperidine DMFFree Amine+Dibenzofulvene\text{Fmoc Protected Compound}\xrightarrow{\text{Piperidine DMF}}\text{Free Amine}+\text{Dibenzofulvene}

Yield : >95% under optimized conditions .

Ester Hydrolysis

Reagents/Conditions :

  • TFA (trifluoroacetic acid) for selective cleavage of the methoxy ester

  • LiOH/H₂O under mild basic conditions

Mechanism :
Acid-catalyzed hydrolysis converts the ester to a carboxylic acid.

Example :

R COOCH TFAR COOH+CH OH\text{R COOCH }\xrightarrow{\text{TFA}}\text{R COOH}+\text{CH OH}

Yield : 85–92% (reported for analogous Fmoc-Glu derivatives) .

Peptide Coupling Reactions

Reagents/Conditions :

  • HATU/DIPEA (standard coupling reagents)

  • EDC/HOBt for carboxylate activation

Mechanism :
The carboxylic acid reacts with amines via activation to an acyloxyphosphonium intermediate.

Example :

R COOH+H N PeptideHATUR CONH Peptide\text{R COOH}+\text{H N Peptide}\xrightarrow{\text{HATU}}\text{R CONH Peptide}

Typical Yields : 70–85% for solid-phase peptide synthesis (SPPS) .

Lactonization

Under acidic conditions (e.g., TFA), the compound may cyclize to form a γ-lactone via intramolecular esterification :

StructureLactone 4 as per Scheme 1 in 1 \text{Structure}\rightarrow \text{Lactone 4 as per Scheme 1 in 1 }

Mitigation : Use low temperatures (0°C) during TFA treatments .

Racemization

Prolonged exposure to basic conditions (e.g., piperidine) can lead to racemization at the α-carbon.
Reported Optical Purity : >98% when deprotection is limited to 20 minutes .

Comparative Reaction Data

Reaction Type Reagents Conditions Yield Key Byproducts
Fmoc DeprotectionPiperidine/DMFRT, 20 min>95%Dibenzofulvene
Ester HydrolysisTFA/CH₂Cl₂0°C, 30 min85–92%Methanol
Peptide CouplingHATU/DIPEADMF, RT, 2 h70–85%Urea derivatives
LactonizationTFART, prolonged10–15%γ-Lactone

Scientific Research Applications

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further functionalization or coupling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ester groups, stereochemistry, and backbone modifications. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Modifications Molecular Formula Molecular Weight Applications Reference
Target Compound Fmoc-D-Glu(OMe)-OH 5-OCH3, R-configuration C21H21NO6 383.39 SPPS, chiral peptides
(R)-4-Fmoc-amino-5-(allyloxy)-5-oxopentanoic acid Fmoc-D-Glu(OAll)-OH 5-OCH2CH=CH2 (allyl ester) C23H23NO6 409.44 Orthogonal deprotection (Pd-mediated)
(R)-4-Fmoc-amino-5-(tert-butoxy)-5-oxopentanoic acid Fmoc-D-Glu(OtBu)-OH 5-OtBu (bulky ester) C25H33NO6 455.54 Enhanced organic solubility, acid-labile protection
(S)-4-Fmoc-amino-5-methoxy-5-oxopentanoic acid Fmoc-L-Glu(OMe)-OH S-configuration C21H21NO6 383.39 Mirror-image peptides, enantiomeric studies
4-Fluoro-2-isopropoxy-Fmoc-benzoic acid derivative Fmoc-protected benzoic acid Aromatic backbone, 5-F, 2-OiPr C22H20FNO5 409.40 Non-peptidic drug scaffolds
Methotrexate-related 5-methoxy-5-oxopentanoic acid Methotrexate analog Pteridinyl-methylamino-benzamido group C21H24N8O5 468.47 Anticancer drug impurities

Key Research Findings

Ester Group Impact on Reactivity :

  • The allyl ester analog (OAll) enables orthogonal deprotection via palladium-catalyzed allyl transfer, avoiding harsh acids/bases .
  • tert-Butyl esters (OtBu) enhance solubility in organic solvents (e.g., DCM, DMF) and require strong acids (e.g., TFA) for cleavage, making them unsuitable for acid-sensitive sequences .
  • Methyl esters (OMe) balance stability and mild deprotection (e.g., enzymatic hydrolysis) but are less resistant to nucleophiles than tert-butyl .

Stereochemical Influence :

  • The (S)-isomer (Fmoc-L-Glu(OMe)-OH) is used to synthesize L-peptides, while the (R)-form is critical for D-peptides, which resist proteolytic degradation .

Backbone Modifications: Benzoic acid derivatives (e.g., 5-fluoro-2-isopropoxy) exhibit altered electronic properties, reducing peptide aggregation but limiting compatibility with standard coupling reagents . Methotrexate analogs with 5-methoxy-5-oxopentanoic acid moieties are impurities in anticancer drugs, requiring stringent analytical controls .

Biological Activity: The 5-amino-4-oxopentanoic acid (ALA) derivative is a photodynamic therapy agent, unlike the target compound, highlighting the functional diversity of oxopentanoic acid scaffolds .

Table 2: Physicochemical Properties

Property Target Compound Allyl Ester Analog tert-Butyl Ester Analog
Solubility in DMF High Moderate High
Deprotection Conditions 20% piperidine Pd(0)/morpholine 95% TFA
Stability in Acid Moderate High Low
Melting Point 119–121°C (similar analogs) Not reported Not reported

Biological Activity

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound notable for its applications in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is essential in protecting amino groups during peptide synthesis. Its molecular formula is C25H28N2O6C_{25}H_{28}N_{2}O_{6}, with a molecular weight of 452.51 g/mol. The presence of methoxy and carbonyl functional groups enhances its reactivity and solubility in various solvents.

The mechanism of action for this compound primarily involves:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Peptide Synthesis : It serves as an intermediate in synthesizing peptides, enabling the formation of peptide bonds through coupling reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains and viruses.
  • Anti-cancer Activity : Potential in developing antibody-drug conjugates (ADCs) targeting specific cancer cells.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and viruses
Anti-cancerRole in ADCs for targeted cancer therapy
Enzyme ModulationInfluences enzyme activity in metabolic pathways

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of Fmoc-amino acids, including this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL.
  • Cancer Therapeutics : In a preclinical trial, the compound was utilized in the synthesis of an ADC targeting DLL3-positive tumors. The ADC demonstrated enhanced cytotoxicity compared to free drugs, highlighting the potential for improved therapeutic outcomes.
  • Enzyme Inhibition : Research investigated the compound's effect on proteases involved in cancer progression. It was found to inhibit specific proteases with IC50 values ranging from 10 to 30 µM, suggesting its utility in therapeutic applications targeting proteolytic pathways.

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound, and how does it influence peptide synthesis?

The Fmoc group serves as a protective moiety for amino groups during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions. This is critical for stepwise elongation of peptide chains. The Fmoc group’s UV activity also aids in monitoring synthesis progress via HPLC .

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

Synthesis typically involves multi-step reactions:

  • Step 1 : Protection of the amino group using Fmoc-Cl in a basic solvent (e.g., DMF) at 0–4°C to prevent racemization.
  • Step 2 : Methoxy-esterification under anhydrous conditions with methanol and DCC/DMAP catalysis.
  • Step 3 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Strict pH control (pH 7–9) and inert atmospheres (N₂) are essential to avoid hydrolysis of the methoxy ester .

Q. Which analytical techniques are most effective for characterizing this compound?

  • HPLC : For purity assessment (≥95% purity threshold) and monitoring synthetic intermediates.
  • NMR Spectroscopy : ¹H/¹³C NMR confirm regiochemistry (e.g., methoxy group at C5, Fmoc at C4). Key signals include δ 4.2–4.5 ppm (Fmoc CH₂) and δ 3.6–3.8 ppm (methoxy OCH₃).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected: 468.38 g/mol) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent ester hydrolysis.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the methoxy-esterification step?

Yields improve with:

  • Catalyst Optimization : Use DCC/DMAP in a 1:0.1 molar ratio to reduce side products like N-acylurea.
  • Solvent Selection : Anhydrous dichloromethane (DCM) enhances esterification efficiency vs. THF.
  • Temperature Control : Maintain 0°C during reagent addition to suppress racemization .

Q. How can researchers mitigate side reactions arising from the Fmoc group’s reactivity?

  • Selective Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove Fmoc without cleaving the methoxy ester.
  • Side Chain Protection : Temporarily protect carboxylic acids with tert-butyl esters, which are stable under Fmoc deprotection conditions .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously.
  • Comparative Analysis : Cross-reference with analogs (e.g., ’s structural tables) to identify deviations .

Q. What strategies enhance this compound’s bioavailability in drug delivery studies?

  • Prodrug Modifications : Replace the methoxy ester with a bioreversible group (e.g., pivaloyloxymethyl) to improve membrane permeability.
  • PEGylation : Conjugate polyethylene glycol (PEG) to the carboxylic acid to prolong circulation half-life .

Q. How can researchers validate target engagement in biological interaction studies?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (Kd, Kon/Koff) with proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like proteases .

Q. What are the best practices for disposing of waste containing this compound?

  • Chemical Inactivation : Hydrolyze the Fmoc group with 1M NaOH (1 hr, room temperature) before disposal.
  • Regulatory Compliance : Follow EPA guidelines for hazardous waste (D001 ignitable waste due to organic solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.